![molecular formula C18H35N3O10 B7839256 H-Aeea-aeea-aeea](/img/structure/B7839256.png)
H-Aeea-aeea-aeea
Overview
Description
H-Aeea-aeea-aeea is a useful research compound. Its molecular formula is C18H35N3O10 and its molecular weight is 453.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Solubility and Absorption Studies
Hydrogen Sulfide Solubility
AEEA has been studied for its ability to dissolve hydrogen sulfide (H2S) in aqueous solutions. The solubility of H2S in AEEA solutions was measured at varying pressures and temperatures, with findings indicating that AEEA solutions can effectively absorb H2S under certain conditions (Zoghi et al., 2018).
Carbon Dioxide Absorption
The kinetics of CO2 absorption in AEEA solutions have been a significant area of research. Studies show that AEEA, being a diamine, has potential in CO2 capture due to its reaction kinetics with CO2, suggesting its use in carbon capture and storage technologies (Ma’mun et al., 2007).
Thermophysical Properties
Viscosity and Density Studies
Research has been conducted to measure the viscosity and density of aqueous AEEA solutions and blends, which are critical for industrial applications like post-combustion CO2 capture. These studies provide insights into the thermodynamic behavior of AEEA in different conditions and mixtures (Pandey & Mondal, 2021).
Thermal Degradation Analysis
The thermal degradation of AEEA in CO2 capture processes has been studied, identifying various degradation products and reaction mechanisms. This is crucial for understanding the stability and lifespan of AEEA in industrial applications (Mohamed Saeed et al., 2017).
Biological and Medicinal Research
Antifibrotic Effects
AEEA has been investigated for its potential antifibrotic effects in vitro, particularly in the context of hypertrophic scarring. This research suggests that AEEA may have therapeutic applications in treating scars and fibrosis (Chen et al., 2019).
Antioxidant and Anticancer Activity
Studies have explored the antioxidant and anticancer potential of AEEA in various cell lines. These findings indicate the potential of AEEA in complementary and alternative medicine for cancer treatment (Yadav et al., 2017).
properties
IUPAC Name |
2-[2-[2-[[2-[2-[2-[[2-[2-(2-aminoethoxy)ethoxy]acetyl]amino]ethoxy]ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35N3O10/c19-1-4-26-7-10-29-13-16(22)20-2-5-27-8-11-30-14-17(23)21-3-6-28-9-12-31-15-18(24)25/h1-15,19H2,(H,20,22)(H,21,23)(H,24,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDHTLVGQUKJDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCC(=O)NCCOCCOCC(=O)NCCOCCOCC(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35N3O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
H-Aeea-aeea-aeea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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